{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde with 1-propyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation of the pyrazole rings can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl groups present in the compound to alcohols.
Substitution: The compound can undergo substitution reactions, where one of the alkyl groups is replaced by another functional group. Common reagents for these reactions include alkyl halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Alkyl halides, nucleophiles; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications.
Scientific Research Applications
Chemistry
In chemistry, {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers are exploring its potential as a lead compound for the development of new drugs.
Medicine
In medicine, the compound is being investigated for its pharmacological properties. Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, such as cancer and neurological disorders. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used as an intermediate in the production of various chemicals. Its stability and reactivity make it suitable for use in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets involved are still under investigation, but early studies indicate that the compound may affect signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
Compared to similar compounds, {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine stands out due to its dual pyrazole ring structure and specific alkyl substitutions. These features confer unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H25N5 |
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Molecular Weight |
275.39 g/mol |
IUPAC Name |
1-(2-methyl-5-propan-2-ylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C15H25N5/c1-5-6-20-11-13(9-17-20)8-16-10-14-7-15(12(2)3)18-19(14)4/h7,9,11-12,16H,5-6,8,10H2,1-4H3 |
InChI Key |
CMBWNZZBUCBVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=CC(=NN2C)C(C)C |
Origin of Product |
United States |
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